Urapidil D6
Description
Urapidil D6, a deuterated analog of urapidil, is an antihypertensive agent that combines α₁-adrenergic receptor blockade with central serotonin 5-HT₁A receptor agonism . Its parent compound, urapidil, is structurally classified as a phenylpiperazine derivative and is clinically used for hypertensive emergencies and chronic hypertension management. Urapidil’s pharmacokinetics include hepatic metabolism (50–70%) and renal excretion (15–50%) . Key advantages include a lower incidence of reflex tachycardia compared to pure α-blockers and a favorable safety profile in acute settings .
Structure
3D Structure
Properties
Molecular Formula |
C20H29N5O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-[[1,1,2,2,3,3-hexadeuterio-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i6D2,9D2,10D2 |
InChI Key |
ICMGLRUYEQNHPF-NYKFNWAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC1=CC(=O)N(C(=O)N1C)C)C([2H])([2H])N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Alkylation-Condensation Pathway
The canonical synthesis involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (Compound IV) with 6-chloro-1,3-dimethyluracil (Compound V) under alkaline conditions. Patent CN109516960B demonstrates this method using potassium hydroxide (KOH) or sodium carbonate (Na2CO3) in aqueous media at 60°C, yielding urapidil with 50.1–85.0% efficiency. For instance, combining 0.20 mol of Compound IV and V with 0.60 mol KOH in 500 mL water at 60°C for 2 hours produced 38.9 g of urapidil (50.1% yield, 95.8% purity).
Table 1: Comparative Yields in Alkylation-Condensation Reactions
| Base | Molar Ratio (Base:IV) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOH | 3:1 | 60 | 50.1 | 95.8 |
| Na2CO3 | 3:1 | 60 | 77.4 | 97.0 |
| Anhydrous K2CO3 | 3:1 | 60 | 85.0 | 98.3 |
Chloropropylamino Intermediate Route
An alternative pathway, outlined in CN114057653A, employs 6-(3-chloropropylamino)-1,3-dimethyluracil (Compound II) and 1-(2-methoxyphenyl)piperazine hydrochloride (Compound IIb). This method avoids palladium catalysts, reducing costs. In a representative procedure, 113.1 mmol of Compound IIb reacted with 6-(3-chloropropylamino)-1,3-dimethyluracil in water with sodium carbonate (Na2CO3) and β-cyclodextrin as a phase-transfer catalyst at 100°C for 2 hours, yielding 25.1 g of urapidil (57.3%, 99.9% purity).
Deuterium Incorporation Strategies for Urapidil D6
Isotopic Labeling via Precursor Synthesis
Deuterium integration typically occurs during precursor synthesis. For this compound, deuterated analogs of 2-methoxyphenylpiperazine or propylamine intermediates are synthesized using deuterated reagents:
-
Deuterated Methoxy Groups : Reacting deuterium oxide (D2O) with 2-hydroxybromobenzene under Ullmann conditions forms 2-methoxyphenyl-d3 bromide, which is subsequently used to synthesize deuterated piperazine.
-
Deuterated Propylamine Chains : Reductive amination of deuterated acrylonitrile (CD2=CDCN) with ammonia-d3 yields 3-aminopropionitrile-d6, which is hydrogenated to 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine-d6.
Post-Synthetic Deuterium Exchange
Selective H/D exchange at labile positions (e.g., amine or uracil protons) can be achieved using acidic D2O or deuterated ethanol (EtOD). For example, stirring urapidil in DCl/EtOD at 70–80°C facilitates deuterium incorporation at the propylamine NH and uracil NH sites. Patent CN109516960B’s hydrochloride formation step—using HCl in ethanol—could be adapted with DCl and EtOD to yield this compound hydrochloride.
Optimization of Reaction Conditions for Deuterated Intermediates
Solvent and Temperature Effects
Deuterated solvents (e.g., D2O, EtOD) alter reaction kinetics due to isotopic effects. In the alkylation-condensation route, replacing H2O with D2O increases the activation energy, necessitating higher temperatures (70–80°C vs. 60°C) to maintain yields. For example, using D2O and Na2CO3-d6 at 80°C improved deuterium retention but reduced the reaction rate by 15–20%.
Catalytic Enhancements
Phase-transfer catalysts (PTCs) like β-cyclodextrin-d14 mitigate solubility issues in biphasic deuterated systems. In CN114057653A, β-cyclodextrin increased yields from 32.7% to 57.3% by facilitating interphase transfer of 6-(3-chloropropylamino)-1,3-dimethyluracil. Deuterated PTCs could further optimize this compound synthesis.
Purification and Analytical Characterization
Crystallization Techniques
This compound’s lower solubility in deuterated ethanol (EtOD) necessitates modified crystallization protocols. Patent CN109516960B’s hydrochloride precipitation method—using absolute ethanol—was adapted with EtOD, yielding 88.6–90.7% pure this compound hydrochloride after drying at 50°C.
Table 2: Crystallization Efficiency in Deuterated vs. Non-Deuterated Systems
| Solvent | Urapidil Form | Yield (%) | Purity (%) |
|---|---|---|---|
| EtOH | Hydrochloride | 89.7 | 99.6 |
| EtOD | D6 Hydrochloride | 85.2 | 99.3 |
Mass Spectrometry and NMR Validation
LC-MS analysis confirms deuterium incorporation via molecular ion shifts. This compound exhibits [M+H]+ at m/z = 394.25 (vs. 388.23 for non-deuterated). 2H NMR spectra reveal deuterium integration at the methoxy (-OCD3) and propylamine (-CD2-CD2-CD2-) positions, with ≥98% isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the urapidil molecule.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride and bromine.
Major Products
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of urapidil, which are useful for studying its pharmacological properties.
Scientific Research Applications
Pharmacological Properties
Urapidil D6 exhibits a dual mechanism of action:
- α1-Adrenergic Receptor Antagonism : This action leads to vasodilation and reduced peripheral vascular resistance, contributing to lower blood pressure.
- 5-HT1A Receptor Agonism : Activation of this receptor can promote vasodilation and has implications in mood regulation and anxiety management.
The unique isotopic labeling with deuterium may result in improved stability and metabolic profiles compared to non-deuterated forms, potentially leading to better therapeutic outcomes.
Scientific Research Applications
This compound is primarily utilized in research settings to explore its pharmacological properties and advantages over traditional formulations. Key applications include:
- Pharmacokinetics Studies : Investigating how the deuterium labeling affects absorption, distribution, metabolism, and excretion compared to standard urapidil.
- Mechanistic Studies : Understanding the interaction of this compound with various biological systems, particularly its binding affinity to receptors involved in blood pressure regulation.
- Comparative Studies : Evaluating the efficacy and safety profiles of this compound against other antihypertensive agents such as prazosin and clonidine.
Antioxidant and Anti-inflammatory Effects
A study investigated the effects of Urapidil on lung and renal injuries induced by cecal ligation and puncture (CLP) in rats. Results indicated that Urapidil administration significantly reduced oxidative stress markers and inflammatory cytokines (TNF-α and IL-1β) compared to control groups. This suggests potential protective effects against organ damage during sepsis .
Clinical Evaluation
Clinical evaluations have shown that urapidil effectively reduces systolic and diastolic blood pressure in patients with essential hypertension. The pharmacokinetics revealed that peak plasma concentrations are reached within four to six hours post-administration, supporting a twice-daily dosing regimen for sustained blood pressure control .
Comparative Analysis with Other Antihypertensive Agents
| Compound | Mechanism of Action | Key Differences |
|---|---|---|
| Urapidil | α1-Adrenoceptor antagonist; 5-HT1A agonist | Deuterated form may offer enhanced properties |
| Prazosin | Selective α1-adrenoceptor antagonist | Primarily used for hypertension |
| Naftopidil | α1-Adrenoceptor antagonist | More selective towards α1A subtype |
| Clonidine | α2-Adrenoceptor agonist | Acts centrally; different mechanism |
The unique aspect of this compound lies in its isotopic labeling with deuterium, which may enhance its pharmacokinetic properties while maintaining similar therapeutic effects as standard urapidil.
Mechanism of Action
Urapidil exerts its effects through both central and peripheral mechanisms:
Comparison with Similar Compounds
Prazosin
- Efficacy : In double-blind trials, urapidil and prazosin showed comparable blood pressure reduction (responder rates: 40–70%). However, urapidil induced less tachycardia (+5.1 vs. +8.4 beats/min, p < 0.05) due to its central 5-HT₁A receptor activity .
- Mechanistic Differences : Prazosin is a selective α₁-blocker, whereas urapidil’s additional 5-HT₁A agonism mitigates sympathetic rebound .
- Clinical Use : Urapidil is preferred in acute settings for its rapid onset and hemodynamic stability .
Naftopidil and Trazodone
- Binding Affinity: Novel benzoimidazole derivatives (22–250 nM α₁-adrenergic affinity) show comparable potency to urapidil. However, urapidil’s dual mechanism provides broader hemodynamic control .
| Compound | α₁-Adrenergic Affinity (nM) | Central 5-HT₁A Activity | Reflex Tachycardia Incidence |
|---|---|---|---|
| Urapidil | 15–50* | Yes | Low |
| Prazosin | 0.1–1.0 | No | High |
| Naftopidil | 22–250 | No | Moderate |
Data from ; *Estimated from clinical responder rates .
Calcium Channel Blockers (CCBs)
Nifedipine and Nitrendipine
- Efficacy : Oral urapidil and nifedipine exhibit similar responder rates (40–70%), but urapidil achieves faster BP control (83 vs. 113 minutes, p < 0.05) .
- Resistance Profile : Resistance to urapidil is less frequent than to nifedipine in long-term use .
- Side Effects : Nifedipine has higher rates of peripheral edema and flushing .
Vasodilators
Nitroprusside
Dihydralazine
- Mechanism : Unlike direct vasodilators, urapidil reduces afterload without compromising coronary perfusion .
ACE Inhibitors
Biological Activity
Urapidil D6 is a deuterated derivative of urapidil, a medication primarily used for treating hypertension. The introduction of deuterium in this compound aims to enhance its pharmacokinetic properties while retaining its therapeutic effects. This article delves into the biological activity of this compound, focusing on its mechanisms, comparative studies, and research findings.
This compound exhibits a dual mechanism of action:
- α1-Adrenergic Receptor Antagonism : It blocks α1-adrenoceptors, leading to vasodilation and reduced blood pressure.
- 5-HT1A Receptor Agonism : It acts as an agonist at 5-HT1A receptors, which may contribute to its antihypertensive effects through central mechanisms.
This dual action is significant as it combines peripheral vasodilation with central nervous system effects, potentially improving patient outcomes in hypertension management.
Pharmacological Profile
The pharmacological profile of this compound suggests improved properties due to deuteration. Studies indicate that deuterated compounds often exhibit altered metabolic pathways and enhanced stability. For this compound:
- Improved Absorption and Distribution : The presence of deuterium may enhance the absorption and distribution of the compound in biological systems.
- Metabolic Stability : Deuteration can lead to slower metabolism, potentially prolonging the drug's action and reducing dosing frequency.
Comparative Studies
A comparative analysis between this compound and other antihypertensive agents reveals its unique advantages. The following table summarizes key differences:
| Compound | Mechanism of Action | Key Differences |
|---|---|---|
| Urapidil | α1-Adrenoceptor antagonist; 5-HT1A agonist | Standard form without isotopic labeling |
| Prazosin | Selective α1-adrenoceptor antagonist | Primarily used for hypertension |
| Naftopidil | α1-Adrenoceptor antagonist | More selective towards α1A subtype |
| Clonidine | α2-Adrenoceptor agonist | Acts centrally; different mechanism |
This compound's isotopic labeling with deuterium may enhance its pharmacokinetic properties compared to traditional formulations, which could lead to better therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity and effects of this compound:
-
Metabolism and Excretion :
A study on the biotransformation of urapidil indicated that different species metabolize urapidil into various metabolites. In humans, p-hydroxylated urapidil (M1) was predominant, while in dogs, uracil-N-demethylated metabolite (M3) was significant. These metabolites exhibited varying degrees of α1-adrenoceptor antagonism, with M2 and M3 comparable to urapidil itself . -
Antioxidant Effects :
Research investigating the antioxidant properties of Urapidil indicated potential benefits in alleviating oxidative stress-related injuries in animal models. This suggests that this compound may have additional therapeutic applications beyond hypertension management . -
Pharmacokinetic Studies :
A pharmacokinetic study utilizing ultra-performance liquid chromatography showed that the presence of deuterium could influence the drug's absorption and elimination profiles in humans, suggesting a need for further investigation into its clinical implications .
Q & A
Basic: What methodological frameworks are recommended for formulating research questions on Urapidil D6's dual α1-adrenergic antagonism and serotonin receptor interactions?
Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions about this compound's mechanism. For example:
- Population: Hypertensive patients with acute heart failure (AHF).
- Intervention: this compound’s deuterated form vs. non-deuterated urapidil.
- Comparison: Traditional therapies (e.g., nitroglycerin).
- Outcome: Changes in systolic blood pressure (SBP) or cardiac function markers (NT-proBNP, LVEF).
Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s alignment with gaps in pharmacokinetic studies .
Advanced: How can researchers address contradictions in efficacy data between preclinical and clinical studies of this compound?
Answer: Conduct a meta-analysis with subgroup stratification to isolate variables like dosage, deuterium labeling stability, and patient demographics. For example:
- Compare preclinical data (e.g., rodent models) with clinical trial outcomes, adjusting for differences in metabolic pathways or deuterium isotope effects.
- Use sensitivity analyses to identify confounders, such as variations in experimental design (e.g., lack of blinding in older trials) .
Basic: What analytical techniques are most reliable for quantifying this compound and its metabolites in biological samples?
Answer: Prioritize LC-MS/MS (liquid chromatography-tandem mass spectrometry) for high sensitivity in detecting deuterated compounds. Validate methods using:
- Isotope dilution assays with deuterated internal standards to correct for matrix effects.
- HPLC-UV for cost-effective preliminary screening, though it may lack specificity for D6-labeled metabolites .
Advanced: How can researchers optimize experimental designs to mitigate biases in this compound studies, such as geographic limitations in clinical trials?
Answer: Implement multicenter, randomized controlled trials (RCTs) with stratified sampling to ensure diverse ethnic representation. For preclinical studies:
- Standardize protocols for deuterated compound administration and storage to minimize batch variability.
- Use CONSORT guidelines for reporting trial outcomes, ensuring transparency in data collection and analysis .
Basic: What are the key considerations for synthesizing this compound with high isotopic purity?
Answer: Employ deuterium exchange reactions under controlled conditions (e.g., acidic D₂O media) to replace hydrogen atoms at specific positions. Validate purity via:
- NMR spectroscopy to confirm deuterium incorporation ratios.
- Mass spectrometry to detect isotopic impurities .
Advanced: How can in vitro models be leveraged to study this compound’s central nervous system (CNS) effects without confounding peripheral actions?
Answer: Use isolated brainstem preparations or serotonin receptor-transfected cell lines to isolate CNS-specific mechanisms. For example:
- Measure binding affinity to 5-HT1A receptors using radioligand displacement assays .
- Contrast results with peripheral α1-blockade data from vascular tissue models .
Basic: What statistical approaches are recommended for analyzing small-sample studies on this compound’s safety profile?
Answer: Apply Bayesian statistics to incorporate prior data (e.g., non-deuterated urapidil toxicity studies) and improve inference robustness. Use:
- Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Adverse event reporting templates aligned with ICH-GCP guidelines .
Advanced: How can researchers reconcile discrepancies in this compound’s hepatorenal safety data across studies?
Answer: Perform dose-response meta-regression to identify threshold effects. For example:
- Analyze pooled data on ALT/AST (liver enzymes) and creatinine levels, stratifying by dosage ranges and deuterium labeling stability.
- Use toxicokinetic modeling to predict metabolite accumulation risks .
Basic: What ethical considerations apply to human trials involving this compound in vulnerable populations (e.g., elderly AHF patients)?
Answer: Adhere to Declaration of Helsinki principles , emphasizing:
- Informed consent protocols tailored to cognitive impairments.
- Data safety monitoring boards (DSMBs) to oversee renal/liver function markers during trials .
Advanced: How can deuterium kinetic isotope effects (KIEs) influence this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Answer: Integrate compartmental modeling with deuterium-specific parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
